methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate
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Overview
Description
Methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyrylamino group, a chlorine atom, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amino group is acylated with butyryl chloride in the presence of a base like pyridine to form the butyrylamino derivative.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The butyrylamino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in the presence of a base.
Major Products
Oxidation: 4-(Butyrylamino)-5-chloro-2-methoxybenzoic acid.
Reduction: 4-(Butylamino)-5-chloro-2-methoxybenzoate.
Substitution: 4-(Butyrylamino)-5-hydroxy-2-methoxybenzoate or 4-(Butyrylamino)-5-amino-2-methoxybenzoate.
Scientific Research Applications
Methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The butyrylamino group can form hydrogen bonds with active sites of enzymes, while the methoxy and chloro groups can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes by blocking their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(butyrylamino)-3-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 4-(butyrylamino)-2-methoxybenzoate: Similar structure but without the chlorine atom.
Methyl 4-(butylamino)-5-chloro-2-methoxybenzoate: Similar structure but with a butylamino group instead of a butyrylamino group.
Uniqueness
Methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate is unique due to the presence of both a butyrylamino group and a chlorine atom on the benzoate core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(butanoylamino)-5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-4-5-12(16)15-10-7-11(18-2)8(6-9(10)14)13(17)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIAXMHGAIZBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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